A Technical Guide to the Chemical Properties of tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate
A Technical Guide to the Chemical Properties of tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of the chemical properties, reactivity, and synthetic utility of tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate. This heterocyclic compound, featuring a dihydropyridinone core protected by a tert-butoxycarbonyl (Boc) group, is a valuable intermediate in medicinal chemistry and organic synthesis. Its strategic combination of an α,β-unsaturated ketone (enone) system and an acid-labile protecting group offers a versatile platform for constructing more complex molecular architectures. This guide delves into its structural characteristics, spectroscopic signature, key reactive sites, and practical considerations for its use in a laboratory setting, aiming to equip researchers with the foundational knowledge required for its effective application.
Molecular Structure and Physicochemical Properties
Nomenclature and Identification
The structure is systematically named tert-butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate. It is also commonly found under synonyms such as tert-butyl 3-oxo-3,6-dihydro-1(2H)-pyridinecarboxylate.[1][2] For clarity and consistency, this guide will utilize the former nomenclature.
| Identifier | Value | Source |
| CAS Number | 156496-89-8 | [1][2][3] |
| Molecular Formula | C₁₀H₁₅NO₃ | [1][2][3] |
| Molecular Weight | 197.23 g/mol | [1][3] |
| InChI Key | LAOFVVUJCGMSJG-UHFFFAOYSA-N | [1][3] |
Core Structural Features
The molecule's reactivity is dictated by three primary structural components:
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A Dihydropyridinone Ring: A six-membered heterocyclic core containing nitrogen.
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An α,β-Unsaturated Ketone (Enone): The conjugated system comprising the C3-C4 double bond and the C5-carbonyl group is the principal site for nucleophilic attack.
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An N-Boc Protecting Group: The tert-butoxycarbonyl group modulates the reactivity of the ring nitrogen and allows for its selective deprotection under acidic conditions.[4][5]
Physicochemical Properties
The compound is typically a solid and requires specific storage conditions to ensure its stability.
| Property | Value / Description | Source |
| Physical Form | Solid or semi-solid | |
| Boiling Point (Predicted) | 299.2 ± 39.0 °C | [2] |
| Density (Predicted) | 1.130 ± 0.06 g/cm³ | [2] |
| Storage Temperature | -20°C or 2-8°C, sealed in dry conditions, under nitrogen | [1] |
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum is dominated by strong absorptions from the two carbonyl groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| C=O (Carbamate) | ~1700 - 1725 | Strong, sharp stretch from the Boc group carbonyl.[7] |
| C=O (Ketone, Enone) | ~1670 - 1690 | Strong stretch, frequency lowered by conjugation.[6] |
| C=C (Alkene) | ~1610 - 1645 | Stretch from the conjugated double bond. |
| C-H (Aliphatic) | ~2850 - 2980 | Stretches from CH₂ and tert-butyl groups.[6] |
| C-O (Carbamate) | ~1160 | Strong stretch.[7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the dihydropyridinone ring and a prominent singlet for the Boc group.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(CH ₃)₃ (Boc) | ~1.5 | Singlet | 9H |
| -CH ₂- (Ring) | ~2.4 - 4.1 | Multiplets | 4H (total) |
| =CH - (Ring) | ~5.5 - 7.0 | Multiplets | 2H (total) |
¹³C NMR: The carbon spectrum will feature two signals in the carbonyl region and distinct peaks for the aliphatic, olefinic, and tert-butyl carbons.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| -C (CH₃)₃ (Boc) | ~28 |
| -C (CH₃)₃ (Boc) | ~80 |
| Ring C H₂ | ~30 - 50 |
| Olefinic C H | ~120 - 140 |
| C =O (Ketone) | ~195 - 200 |
| C =O (Carbamate) | ~154 |
Mass Spectrometry
In Electrospray Ionization (ESI) mass spectrometry, the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 198. A characteristic fragmentation pattern would involve the loss of the tert-butyl group (-56 Da) or isobutylene, a hallmark of Boc-protected compounds.
Chemical Reactivity and Stability
The compound's reactivity is a synthesis of its three key functional components, making it a versatile synthetic tool.
The N-Boc Protecting Group: An Acid-Labile Handle
The N-Boc group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation.[4] Its primary role is to temporarily deactivate the nitrogen's nucleophilicity and basicity.
The critical chemical property of the Boc group is its facile cleavage under anhydrous acidic conditions.[5] Reagents like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent are commonly used.
Exemplary Protocol: N-Boc Deprotection
-
Objective: To remove the N-Boc group to liberate the secondary amine.
-
Rationale: This protocol uses trifluoroacetic acid, a strong acid that efficiently protonates the carbamate, initiating its decomposition into stable, volatile byproducts (CO₂ and isobutylene) and the desired amine salt. DCM is a common, inert solvent for this transformation.
-
Procedure:
-
Dissolve tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess TFA.
-
The resulting residue, the trifluoroacetate salt of the deprotected amine, can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted if the free amine is required.
-
The α,β-Unsaturated Ketone System: A Target for Nucleophiles
The enone moiety is a classic Michael acceptor. This system is polarized, creating an electrophilic center at the β-carbon (C4) in addition to the carbonyl carbon (C5). This allows for conjugate addition reactions with a wide range of soft nucleophiles.
Sources
- 1. tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate | 156496-89-8 [sigmaaldrich.com]
- 2. tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Tert-butyl 3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate | C10H15NO3 | CID 11052578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - PMC [pmc.ncbi.nlm.nih.gov]
